molecular formula C9H8ClN5O B14154525 N'-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide CAS No. 372198-50-0

N'-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide

Cat. No.: B14154525
CAS No.: 372198-50-0
M. Wt: 237.64 g/mol
InChI Key: UTFLLLGDOHUJPF-UHFFFAOYSA-N
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Description

N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with a chlorine atom and a pyrrole ring attached to a carbohydrazide group. The presence of these functional groups makes it a versatile compound for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide typically involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with hydrazine hydrate to form the corresponding carbohydrazide. This intermediate is then reacted with pyrrole-3-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloro-3-pyridazinyl)acetamide
  • N-(6-Chloro-3-pyridazinyl)-4-nitrobenzamide
  • Sulfachloropyridazine

Uniqueness

N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide is unique due to its combination of a pyridazine ring with a pyrrole ring and a carbohydrazide group. This structure provides a distinct set of chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

372198-50-0

Molecular Formula

C9H8ClN5O

Molecular Weight

237.64 g/mol

IUPAC Name

N'-(6-chloropyridazin-3-yl)-1H-pyrrole-3-carbohydrazide

InChI

InChI=1S/C9H8ClN5O/c10-7-1-2-8(13-12-7)14-15-9(16)6-3-4-11-5-6/h1-5,11H,(H,13,14)(H,15,16)

InChI Key

UTFLLLGDOHUJPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1NNC(=O)C2=CNC=C2)Cl

Origin of Product

United States

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